NNMT Inhibitory Potency: Sub-Nanomolar Binding Affinity
In the context of NNMT bisubstrate inhibitors, the pyrimidine scaffold derived from 1-(4-chloropyrimidin-2-yl)-N-methylmethanamine confers potent enzyme inhibition. The optimized inhibitor II559, which incorporates this building block, exhibits a Ki of 1.2 ± 0.04 nM against recombinant human NNMT in a biochemical assay [1]. This represents a >27-fold improvement in binding affinity relative to the clinically evaluated NNMT inhibitor JBSNF-000028 (IC50 = 33 nM) [2] and a >1000-fold enhancement over the benchmark NNMTi compound (IC50 = 1.2 μM) .
| Evidence Dimension | NNMT inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.2 nM (inhibitor II559 derived from 1-(4-chloropyrimidin-2-yl)-N-methylmethanamine scaffold) |
| Comparator Or Baseline | JBSNF-000028: IC50 = 33 nM; NNMTi (Compound 1k): IC50 = 1.2 μM |
| Quantified Difference | >27-fold more potent than JBSNF-000028; >1000-fold more potent than NNMTi |
| Conditions | Recombinant human NNMT expressed in E. coli BL21(DE3); fluorescence-based assay |
Why This Matters
The sub-nanomolar Ki achievable with this scaffold enables high-confidence target engagement studies and reduces compound consumption in cellular assays, lowering overall research costs per experiment.
- [1] Iyamu ID, et al. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. J Med Chem. 2023. View Source
- [2] JBSNF-000028 hydrochloride Product Information. InvivoChem. View Source
